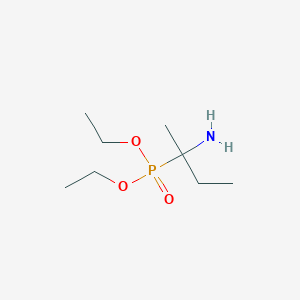

Diethyl (2-aminobutan-2-yl)phosphonate

Beschreibung

Eigenschaften

IUPAC Name |

2-diethoxyphosphorylbutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO3P/c1-5-8(4,9)13(10,11-6-2)12-7-3/h5-7,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOZRWIRMMVBED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(N)P(=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90547318 | |

| Record name | Diethyl (2-aminobutan-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53753-42-7 | |

| Record name | Diethyl (2-aminobutan-2-yl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90547318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl (2-aminobutan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-aminobutan-2-ol under acidic conditions. The reaction typically proceeds as follows:

-

Reaction of Diethyl Phosphite with 2-Aminobutan-2-ol: : This reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures. The reaction yields diethyl (2-aminobutan-2-yl)phosphonate as the primary product .

-

Microwave-Assisted Alkylation: : Another method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives. This method is efficient and allows for the synthesis of phosphonates with different alkyl groups .

Industrial Production Methods

Industrial production of diethyl (2-aminobutan-2-yl)phosphonate typically involves large-scale reactions using the aforementioned synthetic routes. The use of microwave-assisted techniques can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl (2-aminobutan-2-yl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can yield phosphine derivatives.

Substitution: The phosphonate group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates .

Wissenschaftliche Forschungsanwendungen

Diethyl (2-aminobutan-2-yl)phosphonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of diethyl (2-aminobutan-2-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an enzyme inhibitor. This interaction can disrupt various biochemical pathways, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Diethyl (2-oxobutyl)phosphonate (CAS 1067-73-8)

- Structure: Features a ketone group at C2 instead of an amino group.

- Synthesis : Typically prepared via Arbuzov reactions or condensation of bromoketones with triethyl phosphite .

- Reactivity : The ketone group enables nucleophilic additions (e.g., Grignard reactions) and cyclocondensations, making it a precursor for heterocycles like pyrazoles and pyrimidines .

- Applications : Intermediate in synthesizing α,β-unsaturated ketones for drug discovery .

Diethyl (2-cyanoethyl)phosphonate

- Structure: Contains a cyano (-CN) group at C2.

- Synthesis : Prepared via base-catalyzed condensation of diethyl phosphite with acrylonitrile or Arbuzov reactions .

- Reactivity: The electron-withdrawing cyano group facilitates Michael additions and polymerization.

- Applications : Investigated as an anti-inflammatory agent and in prodrug design .

Key Differences :

- The amino group in the target compound enhances basicity and hydrogen-bonding capacity compared to the ketone or cyano analogues, influencing solubility and biological interactions.

- The phosphonate group’s electron-withdrawing effect is partially offset by the amino group’s electron-donating nature, altering electronic properties .

Nitrogen-Containing Phosphonates in Medicinal Chemistry

Diethyl (2-methylpyrrolidin-2-yl)phosphonate (DEPMPH)

Anticancer α-Amino Phosphonate Derivatives

Comparison :

- Its amino group could also mimic natural amino acids, enhancing biocompatibility .

Adaptability for Target Compound :

- The amino group could be introduced via reductive amination of a ketone precursor (e.g., diethyl (2-oxobutyl)phosphonate) or through nucleophilic substitution of a halogenated intermediate .

Data Tables

Table 1: Structural and Functional Comparison

Q & A

Q. Advanced

- Stoichiometry: Using 3.0 equivalents of 2-aminobutan-1-ol ensures complete conversion .

- Solvent Choice: Anhydrous toluene minimizes hydrolysis of intermediates .

- Catalysis: Rhodium(II) acetate catalyzes cyclopropanation of α-diazo-β-ketophosphonates, improving regioselectivity .

How is antibacterial activity evaluated for phosphonate derivatives?

Basic

Broth microdilution assays determine minimum inhibitory concentrations (MICs) against S. aureus (Gram-positive) and E. coli (Gram-negative). Analogues of this compound show MICs of 8–64 µg/mL , with activity linked to the phosphonate group’s electronegativity .

What computational methods guide phosphonate design?

Q. Advanced

- DFT Calculations: Predict electronic effects of substituents on phosphorus reactivity.

- Molecular Docking: Simulates binding to target enzymes (e.g., proteases), guiding modifications for enhanced affinity. Electron-withdrawing groups on phosphorus improve electrophilicity, aiding enzyme inhibition .

How does pH sensitivity enable NMR-based intracellular monitoring?

Advanced

Phosphonates like DEPMPH exhibit pH-dependent 31P chemical shifts (Δδ >4 ppm between pH 5.0–7.5). Calibration curves from in vitro titrations correlate shifts with pH, validated by mass spectrometry to exclude metabolic interference. Applications include real-time tracking of ischemic tissue pH .

What analytical techniques characterize this compound?

Q. Basic

- NMR: 1H/13C/31P spectra confirm structure (e.g., δ 1.3 ppm for ethoxy CH₃).

- IR: P=O stretches near 1250 cm⁻¹ .

- Mass Spectrometry: ESI-MS confirms molecular weight (e.g., m/z 223 [M+H]⁺) .

How do substituents affect cross-coupling reactivity?

Advanced

Bulky 2-aminobutan-2-yl groups hinder nucleophilic attack at phosphorus, necessitating Pd(OAc)₂ catalysts for Suzuki-Miyaura couplings. Electron-donating amino groups reduce electrophilicity, requiring harsh conditions (100°C, 24h) for phosphorylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.